molecular formula C8H6BrClO2 B1372976 3-(Bromomethyl)-4-chlorobenzoic acid CAS No. 1187237-82-6

3-(Bromomethyl)-4-chlorobenzoic acid

Cat. No.: B1372976
CAS No.: 1187237-82-6
M. Wt: 249.49 g/mol
InChI Key: JUJAOSCAZDKRGN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-4-chlorobenzoic acid is an organic compound that belongs to the class of benzoic acids. It is characterized by the presence of a bromomethyl group and a chlorine atom attached to the benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-4-chlorobenzoic acid typically involves the bromination of 4-chlorobenzoic acid. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-4-chlorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: The major product is 4-chlorobenzoic acid.

    Reduction: The major product is 4-chlorotoluene.

Scientific Research Applications

3-(Bromomethyl)-4-chlorobenzoic acid has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme inhibition and as a building block for bioactive molecules.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-4-chlorobenzoic acid involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for various chemical transformations. The chlorine atom on the benzene ring also influences the compound’s reactivity by affecting the electron density and stability of intermediates formed during reactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromomethyl)benzoic acid
  • 4-Chlorobenzoic acid
  • 3-(Chloromethyl)-4-chlorobenzoic acid

Uniqueness

3-(Bromomethyl)-4-chlorobenzoic acid is unique due to the presence of both bromomethyl and chlorine substituents on the benzene ring. This combination imparts distinct reactivity patterns and makes the compound versatile for various synthetic applications. The bromomethyl group provides a reactive site for nucleophilic substitution, while the chlorine atom influences the compound’s electronic properties .

Properties

IUPAC Name

3-(bromomethyl)-4-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-6-3-5(8(11)12)1-2-7(6)10/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJAOSCAZDKRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187237-82-6
Record name 3-(bromomethyl)-4-chlorobenzoic acid
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